molecular formula C6H12O5 B1206892 3-O-Methyl-L-xylose CAS No. 36414-45-6

3-O-Methyl-L-xylose

Cat. No. B1206892
CAS RN: 36414-45-6
M. Wt: 164.16 g/mol
InChI Key: JNAZNWGFTWHNTH-SRQIZXRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Methyl-L-xylose is a natural product found in Myxococcus fulvus with data available.

Scientific Research Applications

Lipopolysaccharide Component in Bacteria

3-O-Methyl-L-xylose has been isolated from whole cells of Pseudomonas maltophilia, identified as a component of lipopolysaccharide (LPS). It is involved in the structure of LPS along with other sugars like L-rhamnose and L-xylose, released by mild acid hydrolysis from the LPS (Brown, Neal, & Wilkinson, 1977). Similar findings have been reported in Rhodopseudomonas viridis and other gram-negative bacteria, highlighting the role of 3-O-Methyl-L-xylose in bacterial structures (Weckesser, Rosenfelder, Mayer, & Lüderitz, 1971).

Enzymatic Catalysis and Sugar Conversion

Studies on xylose isomerase, an enzyme catalyzing the interconversion between glucose and fructose, have revealed interactions with substrates like 3-O-methyl-D-glucose. These interactions provide insights into enzyme-substrate dynamics and the role of metal cofactors in catalysis, which is crucial for understanding biochemical processes and developing biotechnological applications (Lavie, Allen, Petsko, & Ringe, 1994).

Glycoprotein Constituent in Organisms

Research has identified 3-O-Methyl sugars like 3-O-Methylgalactose and 3-O-Methylmannose as constituents of glycoproteins in various organisms, such as pulmonate gastropod haemocyanins. This discovery adds to the understanding of the complex sugar structures in biological molecules (Hall, Wood, Kamberling, Gerwig, & Vliegenthart, 1977).

Biofuel and Biopolymer Production

In the context of biofuel and biopolymer production, xylose is a key component. Research on metabolic engineering in organisms like Corynebacterium glutamicum and Escherichia coli has shown the potential of xylose utilization for producing value-added chemicals like 3-hydroxypropionic acid and poly(lactate-co-3-hydroxybutyrate). These findings have significant implications for sustainable production of biofuels and biopolymers from lignocellulosic biomass (Chen et al., 2017).

properties

CAS RN

36414-45-6

Product Name

3-O-Methyl-L-xylose

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2S,3R,4S)-2,4,5-trihydroxy-3-methoxypentanal

InChI

InChI=1S/C6H12O5/c1-11-6(4(9)2-7)5(10)3-8/h2,4-6,8-10H,3H2,1H3/t4-,5+,6+/m1/s1

InChI Key

JNAZNWGFTWHNTH-SRQIZXRXSA-N

Isomeric SMILES

CO[C@H]([C@H](CO)O)[C@@H](C=O)O

SMILES

COC(C(CO)O)C(C=O)O

Canonical SMILES

COC(C(CO)O)C(C=O)O

synonyms

3-methylxylose
3-O-methyl-L-xylose
3-O-methylxylose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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